molecular formula C8H7BrF2 B3092030 2-(Difluoromethyl)benzyl bromide CAS No. 1222556-61-7

2-(Difluoromethyl)benzyl bromide

Cat. No.: B3092030
CAS No.: 1222556-61-7
M. Wt: 221.04 g/mol
InChI Key: FWLGQGRZCBWBJT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a benzyl bromide derivative where the benzyl group is substituted with a difluoromethyl group at the ortho position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzyl bromide typically involves the bromination of 2-(Difluoromethyl)toluene. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of difluoromethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(Difluoromethyl)benzyl alcohol, 2-(Difluoromethyl)benzonitrile, and 2-(Difluoromethyl)benzylamines.

    Oxidation: Products include 2-(Difluoromethyl)benzaldehyde and 2-(Difluoromethyl)benzoic acid.

    Reduction: The major product is 2-(Difluoromethyl)toluene.

Scientific Research Applications

2-(Difluoromethyl)benzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactivity with nucleophilic sites in biomolecules.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an alkylating agent, transferring the benzyl group to nucleophilic sites on other molecules. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzyl bromide
  • 2,4-Difluorobenzyl bromide
  • 2,5-Difluorobenzyl bromide

Uniqueness

2-(Difluoromethyl)benzyl bromide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions compared to its trifluoromethyl or monofluoromethyl analogs. The difluoromethyl group also enhances the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry where membrane permeability is crucial.

Properties

IUPAC Name

1-(bromomethyl)-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLGQGRZCBWBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272302
Record name 1-(Bromomethyl)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222556-61-7
Record name 1-(Bromomethyl)-2-(difluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222556-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-(difluoromethyl)benzene
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Synthesis routes and methods

Procedure details

To a solution of 1-(difluoromethyl)-2-methylbenzene (2.90 g, 20.4 mmol) in carbon tetrachloride (50 mL) was added N-bromosuccinimide (3.63 g, 20.4 mmol) and 2,2′-azobis(2-methylpropionitrile) (0.167 g, 1.02 mmol). The mixture was heated at reflux for 16 h. Further 2,2′-azobis(2-methylpropionitrile) (0.167 g, 1.02 mmol) was added, the mixture was heated at reflux for 4 h, allowed to cool to ambient temperature, diluted with dichloromethane (175 mL) and washed with water (2×175 mL) and saturated sodium bicarbonate (150 mL). The organic phase was dried over sodium sulfate, filtered, and concentrated in vacuo. The resultant residue was purified by column chromatography and eluted with a 0% to 10% gradient of ethyl acetate in dichloromethane to afford 1-(bromomethyl)-2-(difluoromethyl)benzene as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.58-7.56 (m, 1H), 7.43-7.37 (m, 3H), 6.95 (t, JH-F=55.2 Hz, 1H), 4.59 (s, 2H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.167 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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